molecular formula C16H19NOS B2730007 3-(Azepan-1-yl)-6-methylthiochromen-4-one CAS No. 895798-35-3

3-(Azepan-1-yl)-6-methylthiochromen-4-one

Cat. No. B2730007
CAS RN: 895798-35-3
M. Wt: 273.39
InChI Key: MJNXZPINQOLSFJ-UHFFFAOYSA-N
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Description

Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Chromenone is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a carbonyl group .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the azepane ring attached to the chromenone structure. The exact structure would depend on the positions of the azepane and methylthio groups on the chromenone ring .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the presence of the carbonyl group in the chromenone and the nitrogen in the azepane. These functional groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic Chemistry Applications

  • Multicomponent Cycloaddition Reactions : A study demonstrated the efficiency of air-stable azomethine ylides in catalytic multicomponent cycloaddition reactions, resulting in the formation of biologically active 1,4-diazepine compounds. This indicates the potential of 3-(Azepan-1-yl)-6-methylthiochromen-4-one in synthesizing complex heterocyclic structures through similar reactions (Dong Jin Lee et al., 2014).

  • Free-Radical Ring-Opening Polymerization : Research on new free-radical ring-opening acrylate monomers suggests that compounds similar to 3-(Azepan-1-yl)-6-methylthiochromen-4-one could exhibit high reactivity toward free-radical homo- or copolymerization, potentially serving as novel monomers for the development of polymers with unique properties (R. Evans et al., 1994).

Biological-Oriented Synthesis

  • Catalytic Enantioselective Synthesis : The compound's structure aligns with research on the catalytic enantioselective synthesis of complex products, including pyrrolidines and azepines, through 1,3-dipolar cycloaddition reactions of azomethine ylides. This suggests its potential role in synthesizing bioactive molecules or as a building block in drug discovery (Rishikesh Narayan et al., 2014).

Novel Synthesis Pathways

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of nitro-substituted tetrahydropyridoazepines from azepan-4-ones shows the potential for 3-(Azepan-1-yl)-6-methylthiochromen-4-one to undergo efficient and regioselective synthesis pathways, leading to the creation of novel heterocyclic compounds (T. Schultz et al., 2010).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “3-(Azepan-1-yl)-6-methylthiochromen-4-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential therapeutic uses .

properties

IUPAC Name

3-(azepan-1-yl)-6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-12-6-7-15-13(10-12)16(18)14(11-19-15)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXZPINQOLSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one

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